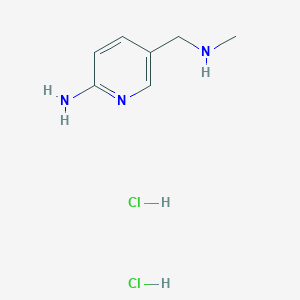

5-(Methylaminomethyl)pyridin-2-amine;dihydrochloride

Description

5-(Methylaminomethyl)pyridin-2-amine; dihydrochloride is a pyridine derivative with a methylaminomethyl (-CH₂NHCH₃) substituent at the 5-position and an amine (-NH₂) group at the 2-position of the pyridine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(methylaminomethyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3,(H2,8,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETXBYWMYPTSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309457-35-8 | |

| Record name | 5-[(methylamino)methyl]pyridin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylaminomethyl)pyridin-2-amine;dihydrochloride typically involves the reaction of 2-chloromethylpyridine with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

5-(Methylaminomethyl)pyridin-2-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One prominent application of 5-(Methylaminomethyl)pyridin-2-amine; dihydrochloride is as a scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS). Research has indicated that compounds featuring a 2-aminopyridine structure exhibit promising inhibitory activity against nNOS, which is crucial for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

In a study, modifications to the 2-aminopyridine moiety were explored to enhance cell permeability and selectivity for nNOS over other isoforms. The findings revealed that certain derivatives maintained excellent potency while improving permeability through cellular membranes, indicating their potential as CNS-active drugs .

1.2. Antidepressant and Analgesic Properties

The synthesis of pyridin-2-yl-methylamine derivatives has been linked to antidepressant and analgesic activities. The compound can be utilized as an intermediate in the synthesis of various pharmacologically active agents, which could lead to the development of new treatments for mood disorders and pain management .

Synthesis and Chemical Properties

2.1. Synthetic Methods

The synthesis of 5-(Methylaminomethyl)pyridin-2-amine; dihydrochloride typically involves reductive amination reactions using cyanohydrins and pyridin-2-yl-methylamines under mild conditions. This method allows for the efficient production of the compound while minimizing by-products .

Table 1: Synthetic Methods Overview

| Method | Conditions | Yield |

|---|---|---|

| Reductive Amination | Room temperature, methanol | High |

| Boron Hydride Reduction | Basic medium | Moderate |

| Oxidative Amidation | Metal-free conditions | Variable |

2.2. Chemical Properties

The compound is characterized by its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological assays and formulations.

Case Studies and Research Findings

3.1. Case Study: nNOS Inhibitors Development

A series of studies focused on improving the permeability and selectivity of nNOS inhibitors derived from the 5-(Methylaminomethyl)pyridin-2-amine scaffold demonstrated significant advancements in drug design. For instance, researchers modified the linker regions between the pyridine rings to enhance lipophilicity without compromising inhibitory potency .

3.2. Case Study: Antidepressant Activity

In another study, derivatives of 5-(Methylaminomethyl)pyridin-2-amine were screened for their antidepressant effects using animal models. The results indicated that specific modifications led to increased serotonin receptor affinity, suggesting potential therapeutic benefits for treating depression .

Mechanism of Action

The mechanism of action of 5-(Methylaminomethyl)pyridin-2-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(Methylaminomethyl)pyridin-2-amine; dihydrochloride with key analogs in terms of structural features, molecular properties, and biological activities:

Structural and Functional Insights

Substituent Effects on Activity

- Methylaminomethyl Group: The -CH₂NHCH₃ group in the target compound may enhance lipophilicity and membrane permeability compared to simpler analogs like 5-chloro-2-pyridinamine .

- Dihydrochloride Salt: Improves aqueous solubility relative to free bases (e.g., pexidartinib’s monohydrochloride salt has 454.28 g/mol vs. 417.81 g/mol for the free base) .

- Heterocyclic Additions : Compounds with fused rings (e.g., pexidartinib’s pyrrolopyridine) or appended heterocycles (e.g., oxadiazole in compound 1c ) show enhanced target selectivity but may increase metabolic instability .

Therapeutic Potential

- Kinase Inhibition: Pyridin-2-amine derivatives often target kinases (e.g., CSF1R in pexidartinib). The methylaminomethyl group in the target compound could modulate kinase binding affinity .

Biological Activity

5-(Methylaminomethyl)pyridin-2-amine;dihydrochloride is a pyridine derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H13Cl2N3, and it is characterized by the presence of a methylaminomethyl group attached to the pyridine ring. This structural feature influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can alter their activity, leading to various physiological effects. The detailed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, which is crucial for developing novel cancer therapies. The specific pathways involved in this process are still under investigation but may include modulation of cell cycle regulators.

Neuropharmacological Effects

Given its structural similarity to other neuroactive compounds, this compound is being studied for its effects on the central nervous system. Initial findings suggest it may influence neurotransmitter levels, which could have implications for treating mood disorders or neurodegenerative diseases.

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

- Apoptosis Induction : In a laboratory setting, experiments conducted on human cancer cell lines showed that treatment with this compound resulted in a marked increase in apoptosis markers after 24 hours of exposure, indicating its potential as an anticancer agent .

- Neurotransmitter Modulation : A recent investigation into the neuropharmacological effects revealed that the compound increased serotonin levels in rat models, suggesting a possible mechanism for mood enhancement and anxiety reduction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-(Methylaminomethyl)pyridine | Methylaminomethyl group at position 2 | Moderate antimicrobial activity |

| 3-(Methylaminomethyl)pyridine | Methylaminomethyl group at position 3 | Limited anticancer effects |

| 4-(Methylaminomethyl)pyridine | Methylaminomethyl group at position 4 | Weak neuropharmacological activity |

This table illustrates how positional variations of the methylaminomethyl group influence biological activities across similar compounds.

Q & A

Q. What are the established synthesis protocols for 5-(Methylaminomethyl)pyridin-2-amine dihydrochloride, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or reductive amination of pyridine derivatives. For example, intermediates like 5-chloro-2-formylpyridine (C₆H₄ClNO) can undergo aminomethylation using methylamine, followed by dihydrochloride salt formation. Characterization of intermediates relies on spectroscopic methods:

- ¹H/¹³C NMR to confirm structural motifs (e.g., methylaminomethyl group integration).

- Elemental analysis to verify purity (e.g., matching calculated vs. observed C, H, N, Cl percentages) .

- Mass spectrometry for molecular weight validation .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- HPLC with UV detection to assess purity (>95% by area normalization).

- FT-IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-N vibrations).

- Thermogravimetric analysis (TGA) to evaluate thermal stability and hygroscopicity due to the dihydrochloride form .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra often arise from solvates, tautomers, or residual solvents. Methodological steps include:

- Variable-temperature NMR to detect dynamic processes (e.g., proton exchange).

- DSC (Differential Scanning Calorimetry) to identify polymorphic forms or hydrate transitions.

- Comparative analysis with synthetic analogs (e.g., 4,6-dichloropyrimidin-2-amine derivatives) to isolate spectral artifacts .

- DFT calculations to predict NMR chemical shifts and validate assignments .

Q. What computational approaches optimize the synthesis and reactivity of this compound?

- Reaction path modeling using quantum chemistry software (e.g., Gaussian, ORCA) to predict activation energies for key steps like methylamine nucleophilic attack.

- Machine learning (e.g., ICReDD’s feedback loop) to screen solvent/reagent combinations for improved yield .

- Molecular docking to pre-screen biological activity, guiding functional group modifications (e.g., enhancing hydrogen bonding with target enzymes) .

Q. How should researchers design experiments to evaluate biological activity while accounting for solubility limitations?

- Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1–1% DMSO to enhance solubility of the dihydrochloride form.

- Dose-response assays : Start with 1–100 μM ranges, accounting for potential aggregation at higher concentrations.

- Control experiments : Include free base analogs to isolate the dihydrochloride’s specific effects on targets (e.g., enzyme inhibition) .

Q. What strategies mitigate batch-to-batch variability in yield and purity during scale-up?

- DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry, solvent polarity).

- Inline PAT (Process Analytical Technology) , such as Raman spectroscopy, for real-time monitoring of intermediate formation.

- Recrystallization protocols using ethanol/water mixtures to remove hydrochloride salt impurities .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under physiological conditions?

- Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours, followed by LC-MS to quantify degradation products.

- Comparative studies : Contrast stability with structurally related compounds (e.g., 2-amino-4,6-dichloropyrimidines) to identify protective functional groups .

Q. Why do studies report divergent IC₅₀ values in enzyme inhibition assays?

- Assay conditions : Variability in buffer ionic strength, presence of reducing agents (e.g., DTT), or enzyme isoforms used.

- Compound handling : Ensure consistent storage (desiccated, −20°C) to prevent hydrochloride salt hydrolysis.

- Statistical validation : Use ≥3 independent replicates and standardized positive controls (e.g., known inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.